

Unraveling the Structure-Activity Relationship of Benzothiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Benzothiazolamine,7-methyl-
(9CI)

Cat. No.: B182298

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The 1,3-benzothiazole scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives, drawing from experimental data to elucidate the impact of structural modifications on their pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5][6] While specific data on 7-methyl-1,3-benzothiazol-5-amine derivatives is limited in the public domain, this guide synthesizes broader SAR principles applicable to the benzothiazole core, offering valuable insights for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Compound ID	R1 (at C2)	R2 (on Benzene Ring)	Cell Line	IC50 (μM)	Reference
B7	-NH-(4-nitrobenzyl)	6-chloro	A431	Not specified, but significant inhibition	[7]
13b	-NH-cyclopropane carbonyl	6-(2,6-dichlorobenzamide)	Tumorigenic cell lines	Not specified, but highly potent	[8]
9i	Cationic center	6-substituted aromatic ring	MCF-7	3.5 ± 0.8	[9]
9j	Monomethylated analog of 9i's cationic center	6-substituted aromatic ring	MCF-7	4.2 ± 0.9	[9]
10	Tertiary amine	6-substituted aromatic ring	MCF-7	5.3 ± 1.1	[9]
Compound 4	2-aminobenzothiazole derivative	Not specified	A549	2.03	[1]
Compound 4	2-aminobenzothiazole derivative	Not specified	H2228	9.80	[1]

Key SAR Insights for Anticancer Activity:

- Substitution at C2: The presence of an amino group at the C2 position is a common feature in many biologically active benzothiazoles.[1] Modifications of this amino group with various moieties, such as substituted benzyl groups or amides, can significantly modulate anticancer potency.[7][8] A cationic center at this position has been shown to be crucial for activity.[9]

- Substitution on the Benzene Ring: Electron-withdrawing groups like chloro and nitro at the C6 position appear to enhance antiproliferative effects.[7][8] The presence of bulky aromatic substituents at C6 can also lead to potent activity.[9]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound Class	Target Kinase(s)	Key Structural Features	Potency	Reference
2-Amino-heteroaryl-benzothiazole-6-anilides	p56lck	2-aminobenzothiazole core with an anilide at C6	Potent inhibitors	[10]
2-Aminothiazole derivatives	pan-Src kinases	2-aminothiazole template	Nanomolar to subnanomolar	[11]
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles	JNK	Thioether linkage at C2 to a nitrothiazole	Good inhibition potency	[12]

Key SAR Insights for Kinase Inhibition:

- The 2-aminobenzothiazole scaffold serves as a versatile template for designing kinase inhibitors, often interacting with the ATP-binding site of protein kinases.[10][11]
- The nature of the substituent at the C2 and C6 positions is critical for determining the potency and selectivity of kinase inhibition.[10] For instance, in a series of JNK inhibitors, benzothiazoles showed better potency compared to benzimidazoles or benzoxazoles.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature.

MTT Assay for Cell Proliferation

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Human cancer cell lines (e.g., A431, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.^[7]
- **Compound Treatment:** The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for a specified period (e.g., 48 hours).^[7]
- **MTT Addition:** After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.^[7]
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.^[7]
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.^[7]

Kinase Inhibition Assay

These assays are employed to determine the inhibitory potency of compounds against specific protein kinases.

- **Assay Components:** The assay typically includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP.
- **Compound Incubation:** The kinase, substrate, and varying concentrations of the test compound are incubated together.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Detection of Phosphorylation:** The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ -³²P]ATP) or fluorescence-based detection.

- **Data Analysis:** The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Methodologies and Pathways

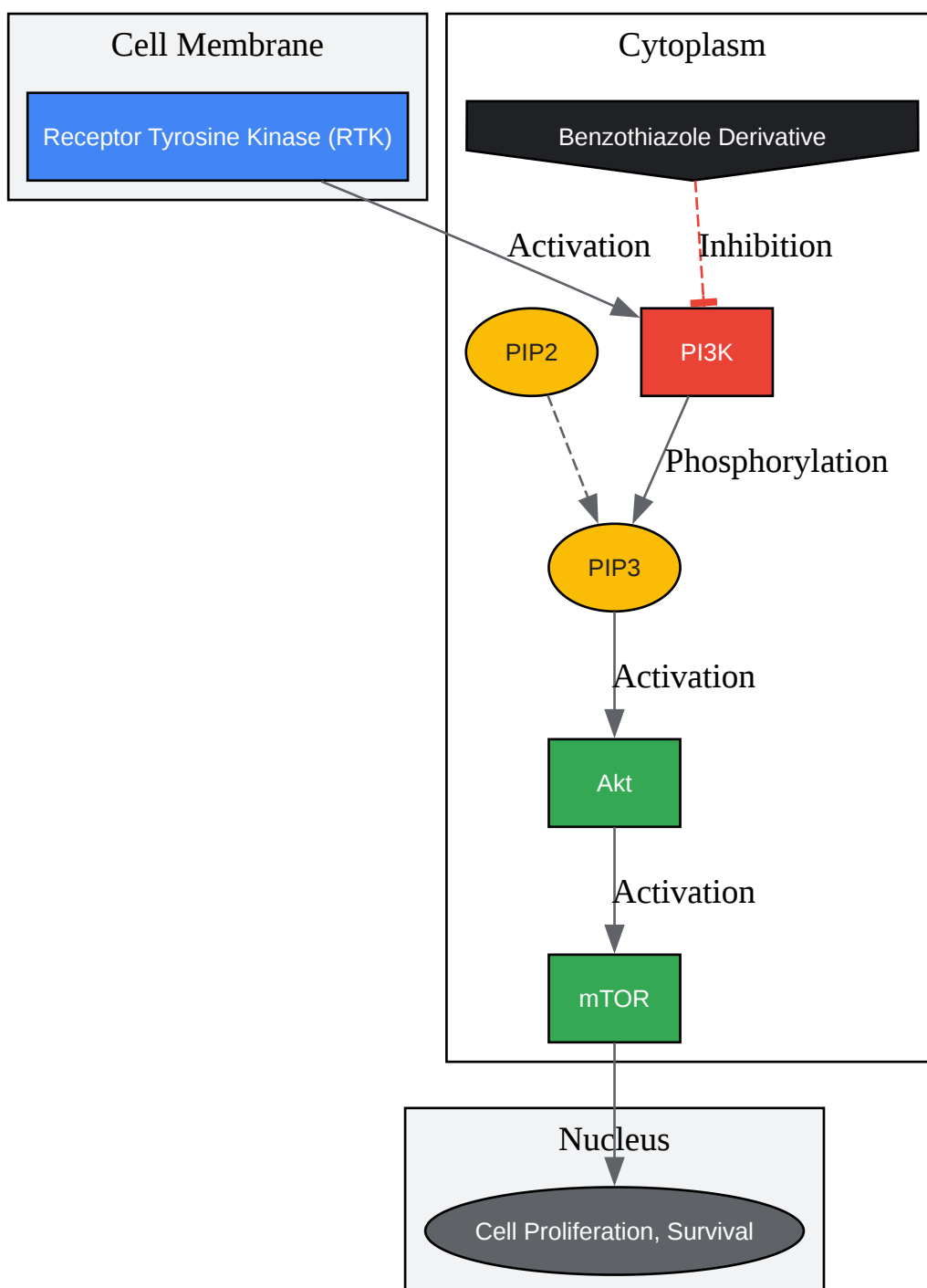
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.



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Caption: Workflow for determining cell viability using the MTT assay.

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.^[13]



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

In conclusion, the benzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide

underscore the importance of substituent modifications at key positions of the benzothiazole ring to optimize biological activity. Further research focusing on specific derivatives, such as those of 7-methyl-1,3-benzothiazol-5-amine, will be crucial for the development of more potent and selective drug candidates.

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